Methylenedioxyhydroxyethylamphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylenedioxyhydroxyethylamphetamine, also known as 3,4-methylenedioxy-N-hydroxyethylamphetamine, is a lesser-known psychedelic drug and a substituted amphetamine. It is the N-hydroxyethyl analogue of methylenedioxyamphetamine (MDA). This compound was first synthesized by Alexander Shulgin and is documented in his book “Phenethylamines I Have Known And Loved” (PiHKAL). This compound is known for producing few to no effects, and very little data exists about its pharmacology, pharmacokinetics, effects, and toxicity .
Preparation Methods
Methylenedioxyhydroxyethylamphetamine is synthesized through a series of chemical reactions. The synthetic route typically involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with hydroxylamine to form the oxime, which is then reduced to the corresponding amine. The amine is subsequently reacted with ethylene oxide to introduce the hydroxyethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Chemical Reactions Analysis
Methylenedioxyhydroxyethylamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The oxime intermediate can be reduced to the amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyethyl group can be introduced through nucleophilic substitution reactions with ethylene oxide. Common reagents used in these reactions include hydroxylamine, ethylene oxide, and lithium aluminum hydride.
Scientific Research Applications
Methylenedioxyhydroxyethylamphetamine has limited scientific research applications due to its lesser-known status and minimal effects. it is of interest in the field of psychedelic research as a structural analogue of methylenedioxyamphetamine (MDA). Researchers study such compounds to understand their pharmacological properties, potential therapeutic uses, and effects on the central nervous system. Additionally, it serves as a reference compound in forensic science for the identification and analysis of similar substances .
Mechanism of Action
The exact mechanism of action of methylenedioxyhydroxyethylamphetamine is not well-documented due to the lack of extensive research. as a substituted amphetamine, it is likely to interact with monoamine neurotransmitter systems, including serotonin, dopamine, and norepinephrine pathways. These interactions may involve the release and reuptake inhibition of these neurotransmitters, similar to other amphetamines .
Comparison with Similar Compounds
Methylenedioxyhydroxyethylamphetamine is similar to other substituted amphetamines, such as methylenedioxyamphetamine (MDA), methylenedioxymethamphetamine (MDMA), and methylenedioxyethylamphetamine (MDEA). These compounds share a common methylenedioxyphenethylamine structure but differ in their substituents, leading to variations in their pharmacological effects and potency. This compound is unique due to its hydroxyethyl group, which distinguishes it from its analogues .
Similar Compounds
- Methylenedioxyamphetamine (MDA)
- Methylenedioxymethamphetamine (MDMA)
- Methylenedioxyethylamphetamine (MDEA)
- Substituted amphetamines such as methamphetamine and amphetamine .
Properties
CAS No. |
74698-43-4 |
---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-[1-(1,3-benzodioxol-5-yl)propan-2-ylamino]ethanol |
InChI |
InChI=1S/C12H17NO3/c1-9(13-4-5-14)6-10-2-3-11-12(7-10)16-8-15-11/h2-3,7,9,13-14H,4-6,8H2,1H3 |
InChI Key |
SCUUYKMQDUDNBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.